

Technical Guide: 6-Chloropyridin-2-ylthioacetate Methyl Ester

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyl 2-(6-chloropyridin-2-ylthio)acetate
CAS No.:	1258652-80-0
Cat. No.:	B3039665

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Executive Summary

6-chloropyridin-2-ylthioacetate methyl ester (CAS: 1258652-80-0) is a versatile bifunctional heterocyclic building block used extensively in the synthesis of fused pyridine scaffolds, particularly thieno[2,3-b]pyridines. Its structural utility lies in its dual reactivity: the electrophilic C-6 chlorine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the thioacetate tail serves as a nucleophilic handle or a precursor for cyclization protocols.

This guide provides a definitive technical analysis of the compound's nomenclature, a validated synthesis protocol derived from nucleophilic aromatic substitution (

) principles, and a strategic overview of its application in designing bioactive heterocycles.

Chemical Identity & Nomenclature

In chemical databases and patent literature, this compound is referenced by multiple synonyms depending on the nomenclature system (IUPAC vs. CAS) or the specific software algorithm

used for naming.

Identification Data

Property	Value
Common Name	Methyl 2-(6-chloropyridin-2-ylthio)acetate
CAS Registry Number	1258652-80-0
Molecular Formula	
Molecular Weight	217.67 g/mol
SMILES	<chem>COC(=O)CSC1=NC(=CC=C1)Cl</chem>
InChI Key	TZPSVXVWWCIUCA-UHFFFAOYSA-N

Synonym Ontology

Researchers must recognize the following variations to ensure comprehensive literature retrieval. The variations primarily stem from the description of the sulfur linkage ("thio" vs. "sulfanyl") and the positioning of the ester group.

- IUPAC (Preferred): Methyl 2-[(6-chloro-2-pyridinyl)sulfanyl]acetate
- CAS Index Name Style: Acetic acid, 2-[(6-chloro-2-pyridinyl)thio]-, methyl ester
- Alternative Chemical Names:
 - Methyl 2-(6-chloropyridin-2-yl)sulfanylacetate
 - Methyl (6-chloro-2-pyridyl)thioacetate
 - 2-(6-Chloropyridin-2-ylthio)acetic acid methyl ester
- Catalog Identifiers: BP-20140, MFCD18157728, AKOS012897074

Synthetic Methodology

The most robust route to 6-chloropyridin-2-ylthioacetate methyl ester is the Nucleophilic Aromatic Substitution (

) of 2,6-dichloropyridine with methyl thioglycolate.

Reaction Logic

The reaction relies on the electron-deficient nature of the pyridine ring. The nitrogen atom pulls electron density, making the C-2 and C-6 positions susceptible to nucleophilic attack. Since the starting material (2,6-dichloropyridine) is symmetric, the first substitution is facile. However, statistical control is required to prevent disubstitution (formation of the bis-thioacetate).

Key Control Parameters:

- **Stoichiometry:** Use a slight deficit or exact equivalent (1.0 eq) of the thiol to minimize disubstitution.
- **Base Selection:** Potassium carbonate () is preferred over stronger bases (like NaH) to maintain a gentler deprotonation equilibrium, favoring mono-substitution.

Validated Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

- 2,6-Dichloropyridine (1.48 g, 10.0 mmol)
- Methyl thioglycolate (1.06 g, 10.0 mmol)
- Potassium Carbonate (), anhydrous (2.76 g, 20.0 mmol)
- Acetonitrile (ACN) or DMF (anhydrous, 20 mL)

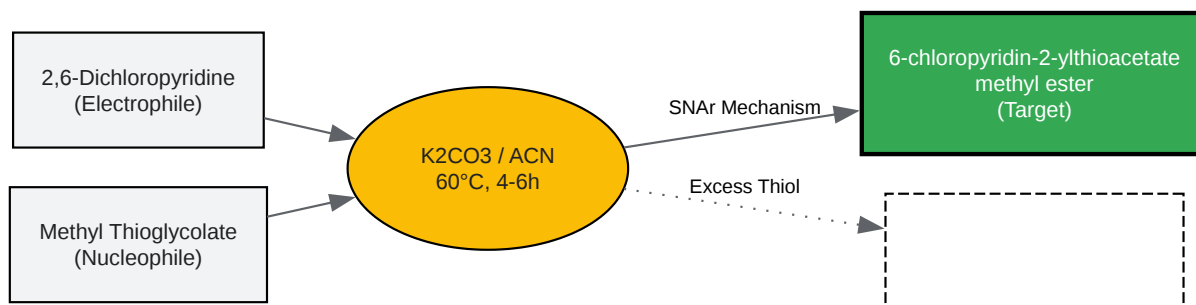
Step-by-Step Procedure:

- Setup: Charge a dry 100 mL round-bottom flask with 2,6-dichloropyridine and anhydrous ACN (or DMF). Add a magnetic stir bar.
- Activation: Add

in one portion. The suspension is stirred at room temperature for 10 minutes.
- Addition: Add methyl thioglycolate dropwise via syringe over 5 minutes. Critical: Slow addition prevents local high concentrations of nucleophile, reducing side products.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product typically appears less polar than the starting pyridine due to the ester cap, but check UV activity.
- Workup:
 - Cool to room temperature.
 - Filter off the solid inorganic salts ().
 - Concentrate the filtrate under reduced pressure.
 - Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
- Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization



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Figure 1: Synthetic pathway utilizing S_NAr chemistry to generate the target ester.

Reactivity & Applications in Drug Design

The value of 6-chloropyridin-2-ylthioacetate methyl ester lies in its role as a "bifunctional scaffold." It enables the construction of complex libraries through orthogonal reaction vectors.

Vector A: The C-6 Chlorine Handle

The chlorine atom at position 6 is deactivated relative to the C-2 position (now occupied by sulfur) but remains viable for transition-metal catalyzed cross-couplings.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to introduce biaryl motifs.
- Buchwald-Hartwig Amination: Introduction of amine groups to modulate solubility and pK_a.

Vector B: The Thioacetate Tail

The ester group (

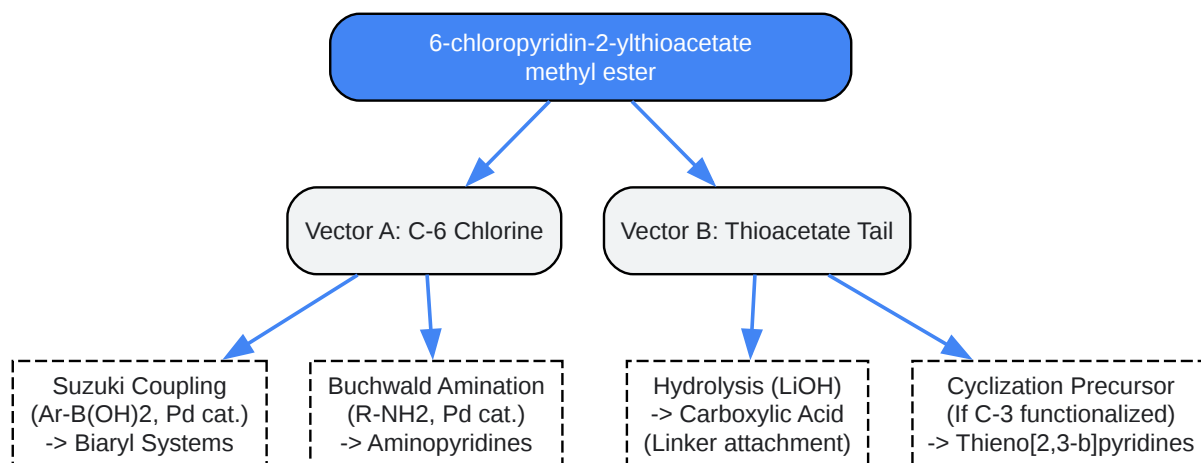
) and the methylene linker (

) provide multiple reactivity options:

- Thorpe-Ziegler Cyclization: If a nitrile group is introduced at C-3 (via prior modification of the pyridine ring), the methylene protons can be deprotonated to attack the nitrile, closing the ring to form 3-aminothieno[2,3-b]pyridine.

- Hydrolysis: Conversion to the carboxylic acid for amide coupling.

Strategic Workflow Diagram



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Figure 2: Orthogonal reactivity vectors available for library generation.

Safety & Handling

While specific toxicological data for this intermediate may be limited, standard precautions for halopyridines and thioesters apply.

- Hazards:** Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The thiol precursor (methyl thioglycolate) is malodorous and toxic; handle in a fume hood.
- Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thioethers can oxidize to sulfoxides/sulfones upon prolonged exposure to air.

References

- PubChem. "**Methyl 2-(6-chloropyridin-2-ylthio)acetate** - Compound Summary." National Center for Biotechnology Information. Accessed February 15, 2026. [\[Link\]](#)

- El-Metwaly, N. et al. "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities." Arabian Journal of Chemistry, Vol 16, Issue 11, 2023.[1] (Demonstrates the utility of thienopyridine scaffolds derived from similar precursors). [[Link](#)][1][2]
- Google Patents. "Process for preparing 2,6-dichloropyridine." US Patent 5112982A.

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